N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

説明

Systematic IUPAC Nomenclature and Structural Representation

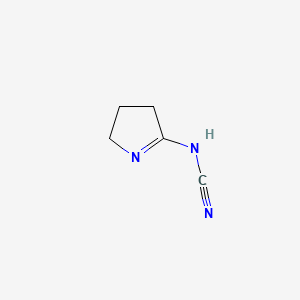

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The IUPAC name "3,4-dihydro-2H-pyrrol-5-ylcyanamide" precisely describes the structural components and their connectivity within the molecule. The name indicates the presence of a dihydropyrrole ring system, specifically the 3,4-dihydro-2H-pyrrol moiety, which represents a five-membered nitrogen-containing heterocycle with partial saturation. The numerical designations within the name specify the positions of hydrogen atoms and the degree of unsaturation in the ring system.

The structural representation of this compound reveals a complex molecular architecture where the cyanamide group is directly attached to the carbon-5 position of the dihydropyrrole ring. The connectivity can be represented through various chemical notation systems, including the Standard InChI format "InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8)" and the corresponding InChI Key "ZWZXPQUCMIIDTF-UHFFFAOYSA-N". The Simplified Molecular Input Line Entry System representation "C1CC(=NC1)NC#N" provides a concise linear notation that captures the essential structural features and atomic connectivity patterns within the molecule.

The three-dimensional molecular structure contains three nitrogen atoms strategically positioned throughout the framework: one nitrogen atom integral to the pyrrolidine ring system and two additional nitrogen atoms comprising the cyanamide functional group. This arrangement creates multiple sites for potential chemical interactions and contributes to the compound's versatility in various chemical transformations and applications.

Alternative Designations in Chemical Literature

The chemical literature contains numerous alternative designations and synonymous names for this compound, reflecting different naming conventions and historical nomenclature practices within the scientific community. One frequently encountered alternative designation is "(pyrrolidin-2-ylidene)aminocarbonitrile," which emphasizes the pyrrolidine ring component and describes the cyanamide portion as an aminocarbonitrile group. This nomenclature approach highlights the structural relationship between the saturated pyrrolidine ring and the cyanamide functional group attachment.

Another common synonym found in chemical databases and literature is "2-(N-Cyanimino)pyrrolidine," which describes the compound from the perspective of the pyrrolidine ring bearing a cyanimino substituent. This naming convention emphasizes the nitrogen-containing substituent and its relationship to the parent pyrrolidine structure. The designation "N-(2-pyrrolidinylidene)cyanamide" represents yet another nomenclature approach that places emphasis on the cyanamide portion while describing the pyrrolidine component as a substituent group.

特性

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZXPQUCMIIDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242994 | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97482-05-8 | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Adaptability

- Deprotonation : The base abstracts a proton from the α-carbon of the ketone, generating an enolate intermediate.

- Cyclization : The enolate attacks the nitrile group, forming a five-membered pyrrolidine ring.

- Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the final product.

To synthesize this compound, a 3-cyanoketone precursor bearing a cyanamide (-NH-C≡N) substituent could be subjected to similar conditions. For instance, a hypothetical precursor such as 3-cyano-1-cyanamide-propan-2-one might cyclize under basic conditions to yield the target compound (Figure 1).

Table 1: Optimized Cyclization Conditions for Analogous Pyrrolidine Derivatives

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Base | KOH (1.2 equiv) | |

| Temperature | 25°C (room temp) | |

| Reaction Time | 40–60 minutes | |

| Yield Range | 72–85% |

Post-Cyclization Functionalization Strategies

If direct cyclization proves challenging, post-synthetic modification of pre-formed pyrrolidine intermediates offers an alternative pathway. Recent studies on 3,4-dihydro-2H-pyrrol derivatives highlight the feasibility of introducing diverse functional groups via electrophilic substitution or nucleophilic addition.

Alternative Synthetic Routes

Reductive Amination of Cyanamide-Containing Aldehydes

A two-step process involving:

- Aldehyde Synthesis : Preparation of 5-cyanamidopyrrolidine-3-carbaldehyde via oxidation of a hydroxymethyl precursor.

- Reductive Amination : Reaction with a secondary amine under hydrogenation conditions to form the cyclic structure.

Photocatalytic Cycloaddition

Building on methods for synthesizing 2,5-diaryl-3,4-dihydro-2H-pyrrols, a [3+2] cycloaddition between an acrylonitrile derivative and a cyanamide-containing dienophile could construct the pyrrolidine ring. Light-mediated reactions using eosin Y as a photocatalyst have achieved similar transformations in 55–74% yields.

化学反応の分析

Cycloaddition Reactions

Cyanamides participate in [4 + 2] cycloadditions due to their electron-deficient nitrile group. For example, in reactions with fused pyrrole-2,3-diones (FPDs), cyanamides act as dienophiles to form tetracyclic 4H-1,3-oxazine derivatives .

Example Reaction

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| FPD 1a + Cyanamide 2a | Acetonitrile, 95°C, 24 h | 4H-1,3-Oxazine 3a | 85% |

Mechanism :

-

Retro-HDA Reaction : FPDs decompose to generate acyl(imidoyl)ketenes (C ).

-

Cycloaddition : Ketenes react with cyanamides via a [4 + 2] pathway to form oxazines .

Thermal Decomposition

Under elevated temperatures (240°C), cyanamide derivatives undergo retro-Hetero-Diels-Alder (retro-HDA) reactions, releasing carbon monoxide and forming reactive intermediates like acyl(imidoyl)ketenes .

Key Observations

-

Decomposition Pathway :

-

Side Products : Formation of furoquinoxalines (H ) observed under specific conditions .

Nucleophilic Additions

The nitrile group in cyanamides is susceptible to nucleophilic attack. For instance:

-

Aminocyanation : Cyanamide derivatives react with alkynes or alkenes in the presence of Lewis acids (e.g., B(C

F

)

) to form indole or indoline scaffolds .

Reaction Scheme

Electrophilic Cyanation

Cyanamides serve as cyano donors in electrophilic cyanation reactions. For example, they transfer the cyano group to enolates or aromatic systems under mild conditions .

Case Study

科学的研究の応用

Chemical Properties and Structure

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide features a pyrrolidine ring and a cyanamide functional group. Its molecular formula is , and it is classified as a cyanamide derivative. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Synthesis of Organic Molecules

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure enables chemists to utilize it in various synthetic pathways to create novel compounds with desired properties.

2. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting D-amino-acid oxidase. This enzyme plays a crucial role in amino acid metabolism, and this compound's interaction with it can provide insights into metabolic pathways involving D-amino acids such as D-arginine and D-ornithine .

3. Biological Activity

Research indicates that this compound influences cellular processes by modulating cell signaling pathways and gene expression. Its ability to act as both an electrophile and nucleophile allows it to participate in biochemical reactions that affect enzyme activity and cellular metabolism .

Table 1: Summary of Research Findings

Organic Synthesis

In one study, this compound was successfully employed as an intermediate for synthesizing various heterocyclic compounds. This application highlights its significance in developing new pharmaceuticals and agrochemicals.

Enzyme Interaction Studies

Another significant area of research involves the compound's interaction with D-amino-acid oxidase. Studies have shown that this compound can modulate the enzyme's activity, which is pivotal for understanding metabolic disorders related to amino acid metabolism .

Therapeutic Potential

Recent investigations have explored the analgesic properties of derivatives of this compound. These studies evaluated the compounds' effects on pain relief in animal models, indicating potential therapeutic applications in pain management .

作用機序

The mechanism of action of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target protein.

類似化合物との比較

Similar Compounds

- N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine

- N-(3,4-Dihydro-2H-pyrrol-5-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

- 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine)

Uniqueness

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is unique due to its specific combination of a pyrrolidine ring and a cyanamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

生物活性

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving pyrrole derivatives, which are known for their diverse biological activities. The synthesis often involves the reaction of 3,4-dihydropyrrole with cyanamide, leading to the formation of this compound. The structural formula can be represented as follows:

Anti-inflammatory Properties

Research indicates that compounds containing a cyanamide moiety exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of cyanamide can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. This compound has been evaluated for its potential to modulate these pathways.

- Selectivity : In vitro studies suggest that this compound may possess a favorable selectivity profile for COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary results indicate that it may exhibit cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, treatment with this compound has been shown to increase the percentage of cells in the G2/M phase, indicating a halt in cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the pyrrole ring and the cyanamide group can significantly affect its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on pyrrole ring | Enhances COX selectivity |

| Variation in cyanamide structure | Alters cytotoxicity against cancer cells |

Study 1: Analgesic and Anti-inflammatory Effects

A study published in 2017 investigated a series of cyanamide derivatives for their analgesic properties. Among these, this compound demonstrated significant analgesic activity comparable to established NSAIDs like celecoxib. The ulcerogenic liability was also assessed, showing promise in minimizing gastric damage .

Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines (MDA-MB-436), this compound was found to induce apoptosis effectively. The IC50 value was determined to be lower than many conventional chemotherapeutics, suggesting its potential as an effective anticancer agent .

Q & A

Q. What are the recommended laboratory synthesis routes for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide?

A one-pot synthesis method involving sequential N-to-O sulfonyl transfer, cyanamide alkylation, and isomerization is effective for producing structurally related cyanamides. Propargyl alcohols can serve as precursors, with substituted derivatives yielding diverse N-alkylated cyanamides in good yields (e.g., 65–78% yield for N-allenyl derivatives). Reaction optimization includes controlling temperature (e.g., 80–100°C) and using nucleophiles like aniline to stabilize intermediates . Alternative routes may involve potassium salts of cyanamide derivatives, as seen in sulfonamide synthesis, requiring anhydrous conditions and reflux in aprotic solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- FTIR : Identifies functional groups (e.g., C≡N stretch near 2200 cm⁻¹, pyrrole ring vibrations).

- NMR : ¹H NMR (200–500 MHz) resolves proton environments (e.g., pyrrolidine protons at δ 1.8–3.2 ppm; cyanamide protons at δ 4.0–5.0 ppm). ¹³C NMR confirms cyanamide carbon (δ 110–120 ppm) and aromatic/pyrrolidine carbons.

- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₀N₂ requires C: 73.94%, H: 6.85%, N: 19.21%) with ±0.4% tolerance .

Q. What are the safety and storage protocols for handling this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to hazards (H302: harmful if swallowed; H319: eye irritation). Avoid dust formation and incompatible materials like strong oxidizers. First-aid measures include rinsing eyes with water (15 minutes) and seeking medical attention for ingestion .

Q. How can researchers assess the purity of this compound?

Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards. Mass Spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 147.19). Melting Point analysis (uncorrected) provides additional purity validation .

Advanced Research Questions

Q. How does this compound modulate gene expression in yeast?

This compound or analogs can act as inducers for the DDI2 promoter, enabling fine-tuned gene expression in Saccharomyces cerevisiae. Experimental protocols include:

- Dose Optimization : Test concentrations (0.1–2.0 mM) to balance induction efficacy and toxicity.

- Toxicity Assays : Measure growth inhibition via OD₆₀₀ in liquid cultures.

- Transcript Analysis : Use qRT-PCR or RNA-seq to quantify target gene expression post-induction .

Q. What enzymatic applications exist for cyanamide derivatives in opioid synthesis?

Engineered oxygenases (e.g., cytochrome P450 variants) can replace toxic reagents like cyanogen bromide in N- and O-demethylation steps. For example:

- N-Demethylation : Optimize enzyme variants for 567-fold improved conversion using directed evolution.

- Reaction Monitoring : Track intermediates via LC-MS and adjust pH (7.0–8.5) to enhance catalytic efficiency .

Q. What mechanistic insights explain the reactivity of cyanamide derivatives in allenyl synthesis?

The reaction proceeds via:

- N-to-O Sulfonyl Transfer : Initiated by base-mediated deprotonation.

- Alkylation : Cyanamide attacks a propargyl electrophile, forming a propargyl cyanamide intermediate.

- Isomerization : Thermal or catalytic (e.g., AuCl₃) rearrangement yields N-allenyl cyanamides. Computational studies (DFT) can map energy barriers for each step .

Q. How does cyanamide affect plant transcriptomes during dormancy breaking?

Transcriptome analysis of hydrogen cyanamide-treated plants reveals:

- Differential Gene Expression (DEGs) : Filter DEGs using thresholds (log₂FC ≥1, FDR ≤0.05). Cluster genes by temporal expression (e.g., downregulation of dormancy-associated genes at 1 DAT).

- Pathway Enrichment : Use GO terms to identify upregulated pathways (e.g., oxidative phosphorylation, cell cycle) .

Q. What methodologies evaluate cyanamide toxicity in model organisms?

- Yeast Viability Assays : Compare growth curves of wild-type vs. cyanamide hydratase-deficient strains under 0.5–5 mM cyanamide.

- DNA Damage Markers : Quantify γ-H2AX foci or COMET assay results in mammalian cells.

- Metabolite Profiling : LC-MS/MS to detect cyanamide-induced shifts in glutathione or ATP levels .

Q. How can synthetic routes for cyanamide derivatives be optimized for scalability?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance alkylation efficiency.

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yields.

- Flow Chemistry : Continuous flow systems reduce reaction times and improve safety for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。